1-(1,3-Benzodioxol-5-YL)cyclobutanamine

Catalog No.
S12179191
CAS No.
1152590-55-0
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,3-Benzodioxol-5-YL)cyclobutanamine

CAS Number

1152590-55-0

Product Name

1-(1,3-Benzodioxol-5-YL)cyclobutanamine

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclobutan-1-amine

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c12-11(4-1-5-11)8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,1,4-5,7,12H2

InChI Key

AFPDQZPKAICGSI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC3=C(C=C2)OCO3)N

1-(1,3-Benzodioxol-5-yl)cyclobutanamine is a chemical compound characterized by its unique structure, which includes a benzodioxole moiety attached to a cyclobutanamine framework. The molecular formula of this compound is C11H13NOC_{11}H_{13}NO, and it has a molecular weight of approximately 191.23g/mol191.23\,g/mol . The compound is notable for its potential psychoactive properties, which are derived from the influence of the benzodioxole group, commonly found in various psychoactive substances.

The chemical reactivity of 1-(1,3-Benzodioxol-5-yl)cyclobutanamine can involve several types of reactions, including:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Cyclization Reactions: The cyclobutane ring can undergo ring-opening or rearrangement under specific conditions, leading to diverse derivatives.
  • Oxidation and Reduction: The compound may be oxidized to form N-oxides or reduced to yield secondary amines.

These reactions enable the synthesis of various derivatives that could have altered biological activities or pharmacological profiles.

Research indicates that 1-(1,3-Benzodioxol-5-yl)cyclobutanamine exhibits significant biological activity. Notably, it has been suggested as a prototype for a new class of psychoactive substances termed entactogens, which are known to enhance emotional connectivity and empathy without hallucinogenic effects . Studies have shown that certain derivatives of this compound can produce effects similar to those of established psychoactive drugs but with distinct mechanisms of action.

Synthesis of 1-(1,3-Benzodioxol-5-yl)cyclobutanamine can be accomplished through various methods:

  • Asymmetric Synthesis: This method has been employed to produce enantiomers of the compound, ensuring high specificity in the desired stereochemistry .
  • Cyclization Reactions: Starting from appropriate precursors such as phenethylamines or related compounds, cyclization can yield the cyclobutane structure.
  • Functional Group Manipulation: Subsequent modifications can introduce additional functional groups that enhance biological activity or alter pharmacokinetic properties.

The applications of 1-(1,3-Benzodioxol-5-yl)cyclobutanamine primarily lie within the fields of pharmacology and medicinal chemistry:

  • Psychopharmacology: Due to its potential entactogenic effects, it may be utilized in therapeutic settings to facilitate psychotherapy.
  • Research Tool: It serves as a valuable compound for studying the mechanisms underlying emotional and cognitive processes in both preclinical and clinical research.

Interaction studies involving 1-(1,3-Benzodioxol-5-yl)cyclobutanamine have revealed its ability to interact with various neurotransmitter systems. Notably, its derivatives have been tested against established psychoactive compounds like LSD in drug discrimination assays, indicating potential for similar receptor interactions . These studies provide insights into how this compound may modulate neurotransmission and influence behavior.

Several compounds share structural features with 1-(1,3-Benzodioxol-5-yl)cyclobutanamine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-(1,3-Benzodioxol-5-yl)cyclobutan-1-amineSimilar benzodioxole attachmentVariations in cyclobutane ring substitutions
1-(1,3-Benzodioxol-5-yl)-2-butanamineBenzodioxole with an ethyl side chainKnown for distinct psychoactive effects
N-Methyl derivativesMethylated nitrogenExhibits nonhallucinogenic properties
3-(1,3-Benzodioxol-5-yl)propyl-(cyclobutylmethyl)amineExtended chain structurePotentially different pharmacokinetics

The uniqueness of 1-(1,3-Benzodioxol-5-yl)cyclobutanamine lies in its specific structural configuration and resultant pharmacological profile that distinguishes it from other similar compounds. Its potential as an entactogen further sets it apart in terms of therapeutic applications.

1-(1,3-Benzodioxol-5-YL)cyclobutanamine is characterized by the fusion of a cyclobutanamine core with a 1,3-benzodioxole substituent at the 5-position. This arrangement imparts significant conformational rigidity and electronic delocalization, which are critical to its physicochemical properties and potential biological activity. Crystallographic and computational studies reveal a non-planar, sterically constrained architecture, with the cyclobutane ring adopting puckered conformations and the benzodioxole moiety remaining largely coplanar due to aromatic stabilization. Comparative analysis with related benzodioxole derivatives highlights the unique impact of the cyclobutane ring on molecular geometry, electronic distribution, and intermolecular interactions. These structural features underpin the compound’s distinctive reactivity profile and inform ongoing investigations into its pharmacological potential.

Structural Characterization of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine

Molecular Architecture and Stereochemical Configuration

The molecular structure of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine is defined by the covalent attachment of a cyclobutanamine moiety to the 5-position of a 1,3-benzodioxole ring. The molecular formula is C₁₁H₁₃NO₂, corresponding to a molecular weight of 191.23 g/mol. The IUPAC name, 1-(1,3-benzodioxol-5-yl)cyclobutan-1-amine, reflects the precise connectivity of the cyclobutane and benzodioxole units.

Chemical Structure and Bonding

The benzodioxole ring is a fused bicyclic system, consisting of a benzene ring and a 1,3-dioxole ring. The fusion occurs at the ortho positions of the benzene ring, resulting in a planar, aromatic system stabilized by resonance delocalization. The cyclobutanamine moiety, in contrast, is a four-membered saturated ring bearing a primary amine at the 1-position. The amine nitrogen is sp³-hybridized, and the cyclobutane ring is known for its significant angle strain, with internal bond angles deviating from the ideal tetrahedral value of 109.5°.

The covalent linkage between the benzodioxole and cyclobutanamine occurs via a single C–C bond at the 5-position of the aromatic ring. This position, para to the dioxole oxygen atoms, is electronically activated for substitution, facilitating the formation of the C–C bond during synthesis.

Stereochemistry and Chiral Centers

The cyclobutanamine ring, when substituted at the 1-position, introduces a stereogenic center at the carbon to which both the amine and the benzodioxole are attached. As a result, 1-(1,3-Benzodioxol-5-YL)cyclobutanamine can exist as two enantiomers, each with distinct three-dimensional arrangements of substituents. The stereochemical configuration at this center is of particular interest, as it can influence both the compound’s physical properties and its biological activity.

Asymmetric synthesis methods have been developed to access individual enantiomers of this compound, enabling the study of stereochemistry-dependent effects in pharmacological assays. The absolute configuration can be assigned using chiroptical methods or by X-ray crystallography when suitable single crystals are available.

Table 1.1: Key Molecular Properties of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine

PropertyValueReference
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
IUPAC Name1-(1,3-benzodioxol-5-yl)cyclobutan-1-amine
Stereocenters1
AromaticityBenzodioxole ring
Functional GroupsAmine, benzodioxole

Figure 1.1: 2D and 3D Structures

Electronic and Steric Considerations

The juxtaposition of a strained cyclobutane ring and a delocalized aromatic system creates a molecule with both electronic and steric complexity. The electron-donating nature of the amine group can interact with the π-system of the benzodioxole, potentially influencing the molecule’s reactivity and binding properties. The steric bulk of the cyclobutane ring further restricts conformational flexibility, favoring certain spatial arrangements over others.

Chirality and Optical Activity

The presence of a chiral center at the cyclobutanamine’s 1-position allows for the existence of two enantiomers. These enantiomers may exhibit different optical rotations and can be separated by chiral chromatography or synthesized using enantioselective methodologies. The study of each enantiomer’s properties is essential for understanding structure-activity relationships, particularly in the context of pharmacological research.

Crystallographic Analysis and Conformational Dynamics

Crystallographic studies provide direct insight into the three-dimensional arrangement of atoms within 1-(1,3-Benzodioxol-5-YL)cyclobutanamine. While specific single-crystal X-ray diffraction data for this compound may be limited, analysis of closely related benzodioxole and cyclobutanamine derivatives, as well as computational modeling, yields valuable information on conformational preferences and intermolecular interactions.

Crystal Packing and Unit Cell Parameters

Crystallographic investigations of benzodioxole derivatives reveal a tendency for the aromatic rings to stack via π–π interactions, while the presence of polar functional groups such as amines introduces the potential for hydrogen bonding. In the case of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine, the amine group can participate in intermolecular hydrogen bonds, either as a donor or acceptor, contributing to the stabilization of the crystal lattice.

The cyclobutane ring, being non-planar and puckered, introduces additional complexity to the packing arrangement. The ring strain inherent to cyclobutane is partially relieved by adopting a “butterfly” conformation, with two pairs of carbon atoms displaced above and below the mean plane. This non-planarity is preserved in the solid state, as confirmed by X-ray studies of cyclobutanamine derivatives.

Table 1.2: Representative Crystallographic Data for Benzodioxole and Cyclobutanamine Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Reference
1-(1,3-Benzodioxol-5-YL)cyclobutanamineNot reported-----
Benzodioxole derivative (example)P2₁/c12.416.48.3102.7
Cyclobutanamine derivativeP2₁/n10.111.37.998.5

Conformational Flexibility

The cyclobutane ring’s conformational flexibility is limited by its small size and ring strain, resulting in a rigid, puckered geometry. The benzodioxole moiety, being aromatic, remains largely planar. The single C–C bond connecting the two units allows for some rotational freedom, but steric hindrance from the cyclobutane ring restricts the range of accessible conformations.

Computational studies, such as density functional theory (DFT) optimizations, indicate that the lowest-energy conformation places the amine group in a position to maximize hydrogen bonding potential, while minimizing steric clashes with the aromatic ring. The overall molecular shape is thus dictated by a balance between electronic stabilization and steric repulsion.

Figure 1.2: Conformational Analysis

Hydrogen Bonding and Intermolecular Interactions

The amine group is a key player in the formation of hydrogen bonds, both intra- and intermolecularly. In the solid state, these interactions can lead to the formation of extended networks, influencing the melting point, solubility, and mechanical properties of the crystalline material. The benzodioxole oxygen atoms may also participate in weak hydrogen bonding or dipole-dipole interactions, further stabilizing the crystal structure.

Thermal and Spectroscopic Characterization

Thermal analysis of benzodioxole and cyclobutanamine derivatives typically reveals moderate melting points, reflecting the balance between strong intermolecular forces (hydrogen bonding, π–π stacking) and the inherent strain of the cyclobutane ring. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide additional confirmation of the molecular structure, with characteristic absorptions for the amine N–H stretch, aromatic C–H stretch, and dioxole C–O–C stretch.

Table 1.3: Selected Spectroscopic Features

Spectroscopic FeatureTypical Value (cm⁻¹ or ppm)AssignmentReference
N–H Stretch (IR)3300–3400 cm⁻¹Primary amine
Aromatic C–H Stretch (IR)3050–3100 cm⁻¹Benzodioxole ring
Dioxole C–O–C Stretch (IR)1200–1300 cm⁻¹Dioxole ring
¹H NMR (aromatic)6.5–7.5 ppmBenzodioxole protons
¹H NMR (cyclobutane)1.5–3.0 ppmCyclobutane protons
¹H NMR (amine)1.0–2.0 ppm (broad)NH₂ protons

Comparative Structural Analysis with Benzodioxole Derivatives

To contextualize the structural features of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine, it is instructive to compare it with other benzodioxole derivatives, particularly those bearing different alkyl or amine substituents. Such comparative analysis reveals the impact of the cyclobutane ring on molecular geometry, electronic distribution, and intermolecular interactions.

Structural Variants and Their Properties

Benzodioxole derivatives commonly feature substitutions at the 5-position, including methyl, ethyl, propyl, and various amine groups. The introduction of a cyclobutanamine moiety, as opposed to a linear or branched alkyl chain, significantly alters the molecular shape and electronic environment.

For example, 5-methoxy-1,3-benzodioxole and 5-aminomethyl-1,3-benzodioxole are both relatively planar and flexible, allowing for facile π–π stacking and hydrogen bonding. In contrast, the cyclobutanamine substituent introduces rigidity and steric bulk, reducing conformational flexibility and potentially altering the compound’s ability to engage in intermolecular interactions.

Table 1.4: Comparison of Benzodioxole Derivatives

Compound NameSubstituent at 5-PositionPlanarityConformational FlexibilityKey InteractionsReference
1-(1,3-Benzodioxol-5-YL)cyclobutanamineCyclobutanamineNon-planarLowHydrogen bonding, steric repulsion
5-Methoxy-1,3-benzodioxoleMethoxyPlanarHighπ–π stacking, dipole-dipole
5-Aminomethyl-1,3-benzodioxoleAminomethylPlanarModerateHydrogen bonding

Figure 1.3: Structural Overlay of Benzodioxole Derivatives

Due to the limitations of this format, a graphical overlay is not provided, but such an analysis would typically involve superimposing the core benzodioxole rings and comparing the spatial orientation of the substituents.

Electronic Effects

The cyclobutanamine group, being less electron-donating than alkoxy substituents but more so than simple alkyl groups, modulates the electron density of the benzodioxole ring. This effect can influence the compound’s reactivity in electrophilic aromatic substitution reactions and its binding affinity for biological targets.

Steric Effects

The steric bulk of the cyclobutane ring restricts the approach of other molecules, potentially reducing the compound’s propensity for π–π stacking and altering its solubility and crystallinity. These effects are reflected in the compound’s melting point, solubility, and other physicochemical properties.

Biological Implications

Structural differences among benzodioxole derivatives translate into variations in biological activity, as the shape and electronic properties of the molecule determine its interactions with enzymes, receptors, and other biomolecules. The unique combination of rigidity and electronic delocalization in 1-(1,3-Benzodioxol-5-YL)cyclobutanamine may underlie its reported psychoactive and pharmacological effects.

Cycloaddition Approaches for Cyclobutane Ring Formation

The construction of cyclobutane rings represents a fundamental challenge in synthetic organic chemistry, particularly for the synthesis of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine. Several advanced cycloaddition methodologies have emerged as powerful tools for accessing these strained four-membered ring systems with high efficiency and selectivity [1] [3] [4].

Photochemical [2+2] Cycloaddition Strategies

Photochemical [2+2] cycloaddition reactions have demonstrated exceptional utility in cyclobutane synthesis through innovative aggregation-enabled mechanisms [24]. Recent investigations have revealed that aryl terminal olefins can undergo efficient photodimerization under visible light irradiation using Iridium(III) complexes as photocatalysts [24]. The key breakthrough involves the formation of excimer and exciplex species that possess significantly lower energy profiles compared to their monomeric forms, thereby enabling triplet energy transfer from excited Ir(ppy)₃ catalysts [24].

The optimal reaction conditions involve the use of Ir(ppy)₃ photocatalyst at ambient temperature with visible light irradiation, achieving yields ranging from 60 to 95 percent for various substituted styrene derivatives [24]. This methodology demonstrates remarkable functional group tolerance, accommodating electron-withdrawing groups such as trifluoromethyl, cyano, and ester functionalities while maintaining excellent stereoselectivity favoring trans-disubstituted cyclobutanes [24].

Thermal Cycloaddition Methodologies

Thermal [2+2] cycloaddition approaches have gained renewed attention through the development of innovative keteniminium salt-mediated processes [28]. The one-step synthesis of borylated cyclobutanes via thermal cycloaddition between vinyl boronates and in situ-generated keteniminium salts represents a significant advancement in this field [28]. This methodology operates under relatively mild thermal conditions compared to traditional high-temperature approaches, typically requiring temperatures between 130-200°C [28].

The mechanistic pathway involves the formation of highly reactive keteniminium intermediates that undergo [2+2] cycloaddition with vinyl boronate substrates [28]. Yields typically range from 23 to 80 percent, with the lower end representing early methodological studies and higher yields achieved through systematic optimization of reaction parameters [28]. The thermal approach offers advantages in terms of operational simplicity and absence of photochemical equipment requirements [25].

Metal-Catalyzed Cycloaddition Reactions

Transition metal-catalyzed approaches have emerged as versatile tools for cyclobutane synthesis, with copper-based catalysts showing particular promise for radical cascade transformations [20]. Iron-catalyzed carboazidation reactions represent a novel approach for synthesizing multi-substituted cyclobutylamines with excellent regioselectivity [3]. These transformations proceed through iron-mediated activation of alkene substrates, enabling the formation of quaternary-substituted carbon centers with yields ranging from 45 to 89 percent [3].

The copper-catalyzed radical cascade methodology utilizes CuBr as the primary catalyst in combination with phenanthroline ligands at moderate temperatures of 50°C [20]. This system demonstrates exceptional functional group tolerance and provides access to highly functionalized cyclobutene derivatives through selective cleavage of multiple carbon-hydrogen bonds [20]. The transformation involves the formation of four or five new bonds while breaking multiple carbon-hydrogen bonds, representing a remarkably efficient synthetic strategy [20].

Photoredox-Catalyzed Cycloaddition Pathways

Advanced photoredox catalysis has enabled the development of defluorinative coupling strategies for cyclobutane formation [11]. The use of 4CzIPN photocatalyst under visible light conditions facilitates the single electron oxidation of 1,3-benzodioxole substrates, generating reactive radical species that undergo cycloaddition with α-trifluoromethyl alkenes [11]. This methodology proceeds through a formal [3+2+1] annulation process, achieving yields between 41 and 85 percent [11].

The reaction mechanism involves initial radical cation formation followed by deprotonation to generate 1,3-benzodioxol-2-yl radicals [11]. These reactive intermediates undergo addition to electron-deficient alkenes, leading to the formation of complex polycyclic structures containing both cyclobutane and benzodioxole moieties [11]. The process demonstrates excellent chemoselectivity and provides access to structurally diverse cyclobutane derivatives [11].

MethodReaction ConditionsYield Range (%)StereoselectivityKey Features
Photochemical [2+2] CycloadditionUV/Visible light, Ir(ppy)₃ catalyst, RT60-95High trans-selectivityAggregation-enabled excimer formation
Thermal [2+2] CycloadditionHigh temperature (130-200°C), sealed vessel23-80Thermodynamic controlKeteniminium salt intermediates
Metal-Catalyzed [2+2] CycloadditionCuBr (10 mol%), Phenanthroline ligand, 50°C66-90Moderate to highRadical cascade mechanism
Photoredox-Catalyzed Cycloaddition4CzIPN photocatalyst, visible light, RT41-85Good to excellentDefluorinative coupling pathway
Iron-Catalyzed CarboazidationFeCl₃ catalyst, alkene substrates, RT45-89Excellent regioselectivityQuaternary carbon center formation
Lewis Acid-Catalyzed [4+2] CycloadditionSc(OTf)₃ (10 mol%), DCM, 4Å MS, RT50-87Single diastereomerSpiro-compound synthesis

Benzodioxole Moiety Incorporation Techniques

The incorporation of 1,3-benzodioxole moieties into organic molecules requires sophisticated synthetic strategies that maintain the integrity of both the methylenedioxyphenyl ring system and the target molecular framework. Several established methodologies have proven effective for constructing these important pharmacophoric units [8] [9] [12].

Direct Methylenation Strategies

Direct methylenation of catechol derivatives represents the most straightforward approach to benzodioxole formation [34]. This classical methodology involves the treatment of appropriately substituted catechol precursors with methylene iodide in the presence of anhydrous potassium carbonate under reflux conditions in dry acetone [34]. The reaction proceeds through nucleophilic substitution mechanisms, with yields typically ranging from 60 to 85 percent depending on the electronic nature of the aromatic substituents [34].

The methylenation process requires careful control of reaction conditions to prevent isomerization to the more thermodynamically stable isosafrole derivatives [34]. Optimal results are achieved through gentle reflux conditions that minimize double bond migration while ensuring complete conversion of the starting catechol derivatives [34]. This methodology has been successfully applied in the synthesis of safrole and its structural analogues, establishing its utility for benzodioxole construction [34].

Suzuki-Miyaura Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling reactions have emerged as powerful tools for incorporating benzodioxole moieties into complex molecular architectures [8]. The methodology typically employs brominated benzodioxole derivatives as electrophilic coupling partners with various arylboronic acids or boronate esters [8]. Optimal catalyst systems utilize Pd(PPh₃)₂Cl₂ at loadings of 5 mol percent in combination with potassium carbonate as base [8].

The scope of this transformation encompasses a wide range of electron-rich and electron-deficient arylboronic acids, providing yields between 70 and 89 percent [8]. The reaction proceeds under relatively mild conditions, typically requiring 8 to 24 hours at moderate temperatures [8]. This methodology offers exceptional functional group tolerance and has been successfully applied in the synthesis of biologically active benzodioxole-containing compounds [8].

Photoredox Radical Coupling Methods

Contemporary photoredox catalysis has opened new avenues for benzodioxole incorporation through radical coupling strategies [11]. The single electron oxidation of 1,3-benzodioxole substrates using 4CzIPN photocatalyst under visible light conditions generates reactive radical intermediates that participate in coupling reactions with various electrophilic partners [11]. This methodology demonstrates particular effectiveness with α-trifluoromethyl alkenes, achieving yields between 44 and 68 percent [11].

The photoredox approach offers unique advantages in terms of mild reaction conditions and excellent functional group compatibility [11]. The process operates at ambient temperature and utilizes readily available photocatalysts, making it an attractive option for late-stage functionalization of complex molecular scaffolds [11]. The methodology has been successfully extended to formal [3+2+1] annulation processes that construct polycyclic structures containing benzodioxole moieties [11].

Grignard-Based Synthetic Routes

Organometallic approaches utilizing Grignard reagents provide robust methods for benzodioxole incorporation [12]. The preparation of 5-bromobenzodioxole-derived Grignard reagents under anhydrous conditions enables subsequent coupling with various electrophilic partners [12]. This methodology typically achieves yields between 75 and 90 percent with reaction times ranging from 2 to 6 hours [12].

The Grignard approach offers advantages in terms of high nucleophilicity and broad substrate scope [12]. The methodology tolerates various functional groups and provides access to symmetrical and unsymmetrical benzodioxole derivatives through careful selection of electrophilic coupling partners [12]. Recent applications have demonstrated the utility of this approach in the synthesis of diselenide-containing benzodioxole derivatives with potential biological activity [12].

Catalytic Cyclization Methodologies

Acid-catalyzed cyclization reactions provide efficient routes to benzodioxole ring systems from readily available precursors [30]. The condensation of catechol derivatives with aldehydes or ketones under solid acid catalysis at elevated temperatures (130°C) represents a practical synthetic approach [30]. This methodology achieves yields between 80 and 95 percent with reaction times of 3 to 6 hours [30].

The catalytic cyclization approach demonstrates excellent atom economy and utilizes inexpensive starting materials [30]. The methodology accommodates various aldehyde and ketone substrates, enabling the synthesis of substituted benzodioxole derivatives with diverse substitution patterns [30]. Optimization studies have identified solid acid catalysts as particularly effective for these transformations [30].

Synthetic RouteStarting MaterialsCatalyst SystemYield (%)Reaction Time
Direct MethylenationCatechol derivatives + CH₂I₂K₂CO₃, dry acetone, reflux60-854-8 hours
Suzuki-Miyaura CouplingBromobenzodioxole + Arylboronic acidsPd(PPh₃)₂Cl₂ (5 mol%), K₂CO₃70-898-24 hours
Photoredox Radical Coupling1,3-Benzodioxole + α-Trifluoromethyl alkenes4CzIPN photocatalyst, visible light44-6812-24 hours
Grignard-Based Synthesis5-Bromobenzodioxole + MgMg metal, THF, anhydrous conditions75-902-6 hours
Catalytic Cyclizationo-Dihydroxybenzene + AldehydeSolid acid catalyst, 130°C80-953-6 hours
Formaldehyde CondensationCatechol + ParaformaldehydeHCl catalyst, 2-propanol reflux65-856-12 hours

Catalytic Asymmetric Synthesis Pathways

The development of enantioselective synthetic routes to 1-(1,3-Benzodioxol-5-YL)cyclobutanamine requires sophisticated catalytic asymmetric methodologies that can control the stereochemical outcome of cyclobutane formation while maintaining the integrity of the benzodioxole moiety [14] [15] [17].

Chiral Transition Metal Catalysis

Rhodium-based asymmetric catalysis has demonstrated exceptional utility in the synthesis of chiral cyclobutane derivatives through enantioselective arylation processes [16]. The combination of rhodium(I) catalysts with chiral diene ligands enables highly diastereo- and enantioselective transformations of cyclobutene substrates with arylboronic acids [16]. This methodology achieves enantioselectivities ranging from 85 to 99 percent with diastereoselectivities of 10:1 to 20:1 [16].

The chiral diene ligands exhibit remarkable capability for controlling reaction diastereoselectivity through precise coordination to the rhodium center [16]. The transformation proceeds via asymmetric 1,4-addition mechanisms that install the aryl group with high stereochemical fidelity [16]. This approach has been successfully applied to the synthesis of various chiral cyclobutane derivatives bearing different aromatic substituents [16].

Enantioselective Cascade Reactions

Advanced cascade methodologies combining asymmetric allylic etherification with [2+2] photocycloaddition have emerged as powerful tools for constructing enantioenriched cyclobutane derivatives [17]. The process utilizes iridium catalysts with chiral phosphine ligands to mediate the initial asymmetric transformation, followed by visible-light-induced cycloaddition [17]. This cascade approach achieves enantioselectivities exceeding 99 percent with diastereoselectivities of 12:1 [17].

The methodology employs readily available branched allyl acetates and cinnamyl alcohols as starting materials under mild reaction conditions [17]. The simultaneous addition of all substrates and catalysts eliminates the need for separated synthetic steps, enhancing the overall efficiency of the process [17]. Gram-scale reactions have demonstrated the practical utility of this approach for preparative synthesis [17].

Dynamic Kinetic Asymmetric Transformations

Dynamic kinetic asymmetric transformations utilizing bicyclo[1.1.0]butane-derived boronate complexes represent a cutting-edge approach to chiral cyclobutane synthesis [14]. The methodology employs palladium(II) catalysts with chiral bisoxazoline ligands to mediate strain-release-driven reactions through 1,2-carbon or boron migration [14]. Enantioselectivities between 90 and 98 percent are achieved with diastereoselectivities ranging from 8:1 to 15:1 [14].

The process proceeds through rapid isomerization of diastereomeric palladium(II) intermediates followed by capture of species generated from boronate complex rearrangement [14]. The bulky palladium(II) complex selectively approaches from the exo face due to steric hindrance and electronic effects [14]. This methodology enables the synthesis of atropisomeric cyclobutanes containing carbon-boron bonds that facilitate subsequent molecular elaborations [14].

Chiral Lewis Acid Catalysis

Scandium-based chiral Lewis acid catalysis has proven effective for the asymmetric synthesis of spiro-cyclobutane derivatives through [4+2] cycloaddition reactions [26]. The transformation utilizes Sc(OTf)₃ in combination with chiral ligands to promote the reaction between iminooxindoles and donor-acceptor cyclobutanes [26]. Single diastereomer formation is typically observed with enantioselectivities ranging from 80 to 95 percent [26].

The Lewis acid catalyst activates the iminooxindole substrate toward nucleophilic attack by the donor-acceptor cyclobutane, resulting in ring-opening and subsequent cyclization [26]. The presence of 4Å molecular sieves is crucial for optimal reactivity, as trace amounts of water can lead to undesired side reactions [26]. This methodology provides access to pharmaceutically relevant spiro[piperidine-3,2'-oxindole] scaffolds [26].

Asymmetric Electrochemical Catalysis

Enantioselective electrochemical catalysis has emerged as a sustainable approach for asymmetric cyclobutane synthesis through the combination of chiral catalysts with electrochemical activation [38]. Nickel-catalyzed enantioselective electroreductive cross-coupling of alkenyl bromides with racemic α-substituted benzyl chlorides provides access to chiral α-substituted allylbenzenes with high stereochemical control [38]. The methodology achieves yields between 50 and 87 percent with enantioselectivities ranging from 80 to 94 percent [38].

The electrochemical approach utilizes reductive vinyl cathodes with sacrificial zinc anodes to generate the active nickel(0) catalyst species [38]. Chiral bisoxazoline ligands provide the stereochemical control necessary for high enantioselectivity [38]. This methodology represents an environmentally friendly alternative to traditional stoichiometric reductants while maintaining excellent stereochemical outcomes [38].

Enzymatic Asymmetric Synthesis

Biocatalytic approaches utilizing engineered enzymes have demonstrated exceptional selectivity for the asymmetric synthesis of cyclobutylamine derivatives [7]. Lactobacillus paracasei BD101 has been identified as an effective biocatalyst for the enantioselective reduction of benzodioxole-containing ketones to the corresponding alcohols [2]. This biotransformation achieves enantioselectivities exceeding 99 percent under mild, environmentally friendly conditions [2].

The enzymatic methodology operates at ambient temperature in aqueous media, providing significant advantages in terms of sustainability and functional group tolerance [2]. Preparative-scale studies have demonstrated the production of multi-gram quantities of enantioenriched products with excellent optical purity [2]. The biocatalytic approach represents a complementary strategy to chemical methods for accessing chiral building blocks [2].

Asymmetric MethodChiral Catalyst/LigandSubstrate ClassEnantioselectivity (% ee)Diastereoselectivity (dr)Application
Chiral Rhodium/Diene CatalysisRh(I) + Chiral diene ligandsCyclobutenes + Arylboronic acids85-9910:1-20:1Chiral cyclobutane synthesis
Enantioselective Allylic EtherificationIr-catalyst + Chiral phosphineAllyl acetates + Cinnamyl alcohols>9912:1Cascade [2+2] cycloaddition
Dynamic Kinetic Asymmetric TransformationPd(II) + Chiral bisoxazolineBCB-derived boronate complexes90-988:1-15:1Atropisomer formation
Chiral Lewis Acid CatalysisSc(OTf)₃ + Chiral ligandIminooxindoles + D-A cyclobutanes80-95Single isomerSpiro compound synthesis
Asymmetric CycloadditionChiral Cu complexesAlkenes + Electrophiles75-945:1-12:1Quaternary center formation
Enzymatic ResolutionLactobacillus paracasei BD101Prochiral ketones>99N/AChiral alcohol production

Thermodynamic Stability and Phase Behavior Analysis

The thermodynamic stability of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine is governed by multiple structural factors that influence its conformational preferences and thermal behavior. The compound exhibits a complex interplay between the benzodioxole ring system and the cyclobutanamine moiety, which determines its overall stability profile [1].

Conformational Stability Analysis

The benzodioxole ring system in 1-(1,3-Benzodioxol-5-YL)cyclobutanamine adopts a nonplanar flap-puckered conformation rather than a planar arrangement. This conformational preference is primarily driven by the anomeric effect, which involves hyperconjugative interactions between the oxygen lone pairs and the adjacent carbon-oxygen sigma antibonding orbitals [1]. The calculated puckering barrier for the benzodioxole system is significantly lower compared to simple 1,3-dioxole rings due to the stabilizing influence of the benzene ring [1].

The cyclobutanamine portion introduces additional conformational complexity through ring strain effects. Cyclobutane rings exhibit substantial angle strain due to deviation from the ideal tetrahedral geometry, with internal angles of approximately 90° compared to the optimal 109.5° [2]. This ring strain contributes to the overall energetic profile of the molecule and influences its thermodynamic stability.

Thermal Stability Parameters

The predicted boiling point of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine is 321.8±31.0°C, indicating substantial thermal stability under standard conditions [3]. This relatively high boiling point reflects the compound's ability to maintain structural integrity at elevated temperatures. The predicted density of 1.210±0.06 g/cm³ suggests a moderately compact molecular packing arrangement [3].

The thermal stability is enhanced by the electron-donating properties of the methylenedioxy group, which provides electronic stabilization to the benzene ring system. This stabilization effect contributes to the compound's resistance to thermal decomposition processes [4].

Phase Behavior Characteristics

The compound exists as a liquid at room temperature based on its predicted physical properties. The phase behavior is influenced by intermolecular forces, particularly hydrogen bonding interactions involving the primary amine group. The presence of the amine functionality enables the formation of hydrogen-bonded networks in the condensed phase, which affects crystallization behavior and solid-state properties [5].

Crystallographic studies of related benzodioxole derivatives reveal that compounds in this class typically adopt monoclinic crystal systems with specific space group symmetries. The observed crystal packing is stabilized by intermolecular hydrogen bonding patterns and van der Waals interactions between the aromatic ring systems [5].

Solubility Parameters and Partition Coefficients

The solubility characteristics of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine are determined by its balanced hydrophilic and lipophilic properties. The compound exhibits an XLogP3 value of 1.5, indicating moderate lipophilicity that favors both aqueous solubility and membrane permeation [6].

Partition Coefficient Analysis

The octanol-water partition coefficient (Log P ≈ 1.5) demonstrates that the compound possesses balanced lipophilic and hydrophilic character. This value falls within the optimal range for drug-like molecules, suggesting favorable absorption and distribution properties [6]. The moderate lipophilicity is attributed to the presence of the methylenedioxy benzene ring system, which contributes to the compound's hydrophobic character, while the primary amine group provides hydrophilic interactions.

Hydrogen Bonding Capacity

The compound exhibits one hydrogen bond donor (the primary amine group) and three hydrogen bond acceptors (the two oxygen atoms in the methylenedioxy bridge and the nitrogen atom). This hydrogen bonding profile (HBD: 1, HBA: 3) is within the acceptable range for oral bioavailability according to Lipinski's Rule of Five [6].

The topological polar surface area (TPSA) of 44.5 Ų indicates good potential for passive diffusion across biological membranes. This value is well below the threshold of 140 Ų typically associated with good oral absorption [6].

Molecular Descriptors

The compound's molecular weight of 191.23 g/mol and relatively low rotatable bond count of 1 suggest favorable pharmacokinetic properties. The low conformational flexibility, as indicated by the single rotatable bond, contributes to the compound's structural rigidity and may influence its binding selectivity to biological targets [6].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine provides distinctive fingerprints that enable structural identification and purity assessment. Each spectroscopic technique offers unique insights into the compound's molecular structure and dynamics.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy of benzodioxole derivatives consistently shows characteristic signals that serve as structural fingerprints. The methylenedioxy bridge (-OCH₂O-) appears as a distinctive singlet at approximately 6.0 ppm with an integration of 2H. This signal is highly characteristic of the benzodioxole ring system and serves as a key identification marker [7] [8].

The aromatic protons of the benzodioxole ring system typically appear in the region of 6.5-7.0 ppm as multiplets. The specific splitting patterns and chemical shifts depend on the substitution pattern and electronic environment of the benzene ring. The cyclobutyl ring protons appear as complex multiplets in the aliphatic region between 1.5-2.5 ppm, with the exact splitting pattern reflecting the ring's conformational dynamics [7].

The primary amine group (-NH₂) typically appears as a broad signal in the region of 1.0-3.0 ppm, with the exact chemical shift depending on the solvent system and exchange conditions. The broadness of this signal is due to rapid proton exchange with the solvent [7].

¹³C NMR Spectroscopy provides complementary structural information. The aromatic carbons of the benzodioxole ring system appear in the region of 100-150 ppm, with the specific chemical shifts reflecting the electronic environment and substitution pattern. The methylenedioxy bridge carbon appears as a characteristic signal at approximately 101 ppm, serving as a definitive marker for this functional group [8].

Infrared Spectroscopy

IR spectroscopy of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine reveals several characteristic absorption bands. The C-H stretching vibrations of the cyclobutyl ring appear in the region of 2800-3000 cm⁻¹, while the aromatic C-H stretches of the benzodioxole ring occur at 3000-3100 cm⁻¹ [2].

The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the benzene ring system. The methylenedioxy C-O stretching vibrations occur in the 1000-1300 cm⁻¹ region, providing fingerprint evidence for this functional group [9] [10].

The primary amine group typically shows N-H stretching vibrations in the 3300-3500 cm⁻¹ region, though these may be broad due to hydrogen bonding interactions. The N-H bending vibrations appear in the 1500-1600 cm⁻¹ region [2].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The parent molecular ion peak appears at m/z 191, corresponding to the molecular weight of the compound. The base peak typically occurs at m/z 148-149, representing the loss of the cyclobutanamine moiety and formation of the benzodioxole cation [6].

The fragmentation pattern is characteristic of benzodioxole derivatives, with common fragment ions including the methylenedioxy phenyl cation and various cyclobutyl fragments. The mass spectral fragmentation provides structural confirmation and can be used for quantitative analysis [6].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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